4-bromo-N-[(2-hydroxynaphthalen-1-yl)(phenyl)methyl]benzamide
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Overview
Description
4-bromo-N-[(2-hydroxynaphthalen-1-yl)(phenyl)methyl]benzamide is an organic compound that features a bromine atom, a hydroxynaphthalene moiety, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[(2-hydroxynaphthalen-1-yl)(phenyl)methyl]benzamide typically involves multi-step organic reactions. One common method includes the condensation of β-naphthol, an aldehyde, and an amide in the presence of a catalyst such as ammonium acetate . This reaction is carried out under normal heating conditions, resulting in the formation of the desired benzamide derivative.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as the use of environmentally benign catalysts and solvents, are often applied to optimize the synthesis process for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[(2-hydroxynaphthalen-1-yl)(phenyl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the naphthalene ring can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to a hydrogen atom under specific conditions.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: De-brominated benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-bromo-N-[(2-hydroxynaphthalen-1-yl)(phenyl)methyl]benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-bromo-N-[(2-hydroxynaphthalen-1-yl)(phenyl)methyl]benzamide involves its interaction with specific molecular targets. For instance, it has been shown to exhibit free radical scavenging activity, which is attributed to the presence of the hydroxyl group in the naphthalene ring . This activity is primarily mediated through hydrogen atom transfer and sequential proton loss electron transfer mechanisms.
Comparison with Similar Compounds
Similar Compounds
1-amidoalkyl-2-naphthols: These compounds share a similar naphthalene structure and are synthesized through multi-component reactions involving β-naphthol, aldehydes, and amides.
N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]benzamides: These compounds differ mainly in the substituents on the benzamide group.
Uniqueness
4-bromo-N-[(2-hydroxynaphthalen-1-yl)(phenyl)methyl]benzamide is unique due to the presence of the bromine atom, which can be further functionalized through various chemical reactions. This makes it a versatile intermediate for the synthesis of a wide range of organic compounds.
Properties
IUPAC Name |
4-bromo-N-[(2-hydroxynaphthalen-1-yl)-phenylmethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18BrNO2/c25-19-13-10-18(11-14-19)24(28)26-23(17-7-2-1-3-8-17)22-20-9-5-4-6-16(20)12-15-21(22)27/h1-15,23,27H,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQKZXJDBKZDKMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=C(C=CC3=CC=CC=C32)O)NC(=O)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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